4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
4-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is a synthetic organic compound featuring a morpholine core substituted with a 2,6-dimethyl group and a 1-benzothiophene-2-carbonyl moiety. The benzothiophene ring is further substituted with a chlorine atom at position 3 and a methyl group at position 4.
Key structural features:
- Benzothiophene carbonyl: Introduces aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
- Substituents: The 3-chloro and 6-methyl groups on the benzothiophene likely modulate steric and electronic properties.
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-15-6-8-16(9-7-15)21-20(22(28)17-10-11-19(31-4)18(25)14-17)23(29)24(30)27(21)13-5-12-26(2)3/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGKNTCAQVPERH-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 442.94 g/mol. The structure includes a pyrrole ring, chloro group, methoxy group, dimethylamino group, and a hydroxyl substituent, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 442.94 g/mol |
| CAS Number | 636991-97-4 |
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds featuring the pyrrole ring have been associated with anticancer properties. For instance, similar derivatives have shown efficacy in inhibiting various cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The presence of the chloro and methoxy groups enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Kinase Inhibition : The dimethylamino group is known to enhance kinase inhibition, which is critical in cancer therapy as many kinases are involved in tumor progression.
Table of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar pyrrole ring; different substituents | Anticancer |
| Compound B | Contains a methoxy group; no chloro substituent | Antimicrobial |
| Compound C | Dimethylamino group present; different acyl group | Kinase inhibition |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For example, the chloro and methoxy groups may facilitate binding to enzyme active sites or receptor sites, thereby modulating their activity. The dimethylamino group can enhance solubility and permeability, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves several multi-step reactions. Techniques such as microwave-assisted synthesis or solvent-free conditions can optimize yields and reduce reaction times. The following general steps outline the synthesis pathway:
- Formation of the Pyrrole Ring : Starting materials undergo cyclization to form the pyrrole core.
- Introduction of Substituents : Sequential reactions introduce the chloro, methoxy, and dimethylamino groups.
- Final Modifications : Hydroxylation and acylation complete the synthesis.
Case Studies
Several studies have highlighted the promising biological activities of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in vitro on human cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Testing : Another investigation reported that this compound showed effective inhibition against various bacterial strains, suggesting potential for development as an antimicrobial agent .
- Kinase Inhibition Studies : Research has shown that compounds with similar structures effectively inhibit specific kinases implicated in cancer signaling pathways, providing insights into their therapeutic potential .
Comparison with Similar Compounds
Fenpropimorph (CAS: 67564-91-4)
Structure :
Key Differences :
- The chlorine atom in the target compound may enhance electrophilicity, influencing reactivity in biological systems.
Amorolfine (GHS Product Identifier: amorolfine)
Structure :
Key Differences :
- The target compound’s benzothiophene carbonyl may offer unique binding modes due to its planar structure and electron-deficient nature.
Structural and Functional Implications
Electronic and Steric Effects
- Benzothiophene vs. Phenyl : The benzothiophene in the target compound introduces sulfur-based resonance and increased electron deficiency compared to phenyl groups in Fenpropimorph and Amorolfine. This could alter binding kinetics in enzyme-active sites.
- Chloro Substituent : The 3-chloro group may enhance intermolecular interactions (e.g., halogen bonding) absent in analogs with alkyl or tert-butyl groups.
Pharmacological Potential
- Both Fenpropimorph and Amorolfine act on fungal sterol biosynthesis, suggesting the target compound may share a similar mechanism. However, its distinct substituents could confer activity against resistant fungal strains or improved pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-aroyl-3-hydroxy-pyrrolone derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves a multi-step cyclization process using substituted benzaldehydes and amines. For example, adjusting stoichiometric ratios of aldehydes (e.g., 3-chloro-4-methoxybenzaldehyde) and amines (e.g., 3-(dimethylamino)propylamine) in 1,4-dioxane under reflux improves yield. Precipitate formation is monitored, and recrystallization from methanol or ethanol enhances purity .
- Optimization : Reaction time (e.g., 3–48 hours) and temperature (room temperature vs. reflux) significantly impact yields. For instance, extending reaction times to 10 hours under reflux improved yields in dichlorophenyl derivatives .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- Melting Point (mp) : Used to assess purity (e.g., mp 235–237 °C for a related chloro-substituted analog) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS matches calculated [M+H]+ values within ±0.02 Da) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the aroyl and alkylamino substituents in this compound?
- SAR Findings :
- Aroyl Groups : Electron-withdrawing groups (e.g., 3-chloro-4-methoxy) enhance stability and bioactivity compared to electron-donating groups (e.g., 4-methylbenzoyl) .
- Alkylamino Chains : The 3-(dimethylamino)propyl group improves solubility and pharmacokinetic properties. Replacing dimethylamino with hydroxypropyl reduces basicity but increases crystallinity .
Q. How can computational methods resolve contradictions in spectral data or bioactivity predictions?
- Approach :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and correlate with experimental NMR/IR data .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize discrepancies between predicted and observed bioactivities .
Q. What strategies address low yields in cyclization steps during synthesis?
- Solutions :
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) favor cyclization over side reactions .
- Catalysis : Base-assisted cyclization (e.g., triethylamine) accelerates ring closure, as seen in 5-hydroxy-pyrrolone derivatives .
- Workup Adjustments : Cold-water quenching or crushed ice precipitation minimizes impurity carryover .
Q. How can bioactivity data discrepancies between in vitro and in vivo studies be analyzed?
- Methodology :
- Metabolic Stability Assays : Test hepatic microsomal degradation to identify rapid metabolization in vivo .
- Protein Binding Studies : Use equilibrium dialysis to assess compound sequestration by serum proteins, which may reduce free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
